molecular formula C6H6BrN5S B13311486 4-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine

4-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13311486
M. Wt: 260.12 g/mol
InChI Key: MHLZQDRCXIODPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both bromine and thiadiazole moieties. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the bromine atom and the thiadiazole ring imparts unique chemical properties to the molecule, making it a valuable building block for the synthesis of more complex structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine with a brominating agent such as N-bromosuccinimide (NBS) under radical initiation conditions . The reaction is usually carried out in an organic solvent like carbon tetrachloride at elevated temperatures to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The thiadiazole ring can act as a bioisostere of pyrimidine, allowing the compound to interfere with DNA replication and protein synthesis . Additionally, the bromine atom can enhance the compound’s binding affinity to its molecular targets through halogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine is unique due to the combination of the bromine atom and the thiadiazole ring within the same molecule. This dual functionality imparts distinct chemical properties, making it a valuable compound for various applications. The presence of the bromine atom allows for further functionalization through substitution reactions, while the thiadiazole ring provides a versatile scaffold for biological activity .

Properties

Molecular Formula

C6H6BrN5S

Molecular Weight

260.12 g/mol

IUPAC Name

4-bromo-1-(thiadiazol-4-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C6H6BrN5S/c7-5-2-12(10-6(5)8)1-4-3-13-11-9-4/h2-3H,1H2,(H2,8,10)

InChI Key

MHLZQDRCXIODPM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC2=CSN=N2)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.